molecular formula C14H21NO B5029569 1,2,5-Trimethyl-4-phenylpiperidin-4-ol CAS No. 562-11-8

1,2,5-Trimethyl-4-phenylpiperidin-4-ol

Cat. No.: B5029569
CAS No.: 562-11-8
M. Wt: 219.32 g/mol
InChI Key: CTKBMLDLEZVLNP-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-phenylpiperidin-4-ol is a chemical compound belonging to the piperidine class. This compound is characterized by the presence of three methyl groups and a phenyl group attached to a piperidine ring, with a hydroxyl group at the fourth position. It is known for its stereochemical properties and has been studied for various applications in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethyl-4-phenylpiperidin-4-ol can be synthesized through several methods. One common approach involves the acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols using acyl chlorides and thionyl chloride . The reaction conditions typically involve the use of solvents such as deuteriochloroform and the application of specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation or hydrogenolysis of appropriate alcohols . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various stereoisomers.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Uniqueness: 1,2,5-Trimethyl-4-phenylpiperidin-4-ol stands out due to its unique combination of stereochemical properties and antimicrobial activity. Its ability to form multiple stereoisomers and its effectiveness against a broad spectrum of microorganisms make it a valuable compound for further research and development.

Properties

IUPAC Name

1,2,5-trimethyl-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-10-15(3)12(2)9-14(11,16)13-7-5-4-6-8-13/h4-8,11-12,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBMLDLEZVLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385126
Record name 1,2,5-trimethyl-4-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-11-8
Record name 1,2,5-Trimethyl-4-phenyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-trimethyl-4-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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